
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as CTK7A, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
作用机制
The mechanism of action of 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has also been shown to reduce beta-amyloid accumulation and improve cognitive function in Alzheimer's disease models. In Parkinson's disease models, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to modulate various signaling pathways and gene expression. However, one limitation of using 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in animal models.
未来方向
For 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide research include further understanding its mechanism of action and investigating its potential therapeutic applications in other diseases.
合成方法
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylphenylhydrazine with 2-acetyl pyrrole followed by the reaction of the resulting intermediate with methyl chloroformate. The final step involves the reaction of the intermediate with ammonia to yield 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide.
科学研究应用
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. In Alzheimer's disease, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-5-7-14(11(10)2)17-16(20)15-8-13(12(3)19)9-18(15)4/h5-9H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQQQWPNMERMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

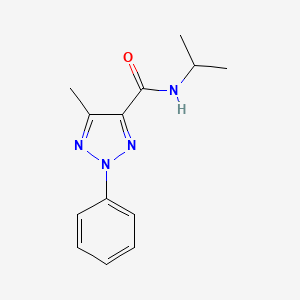
![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
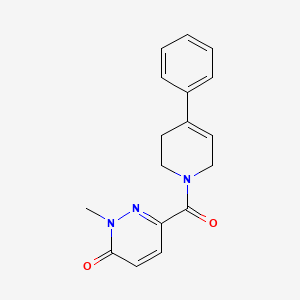
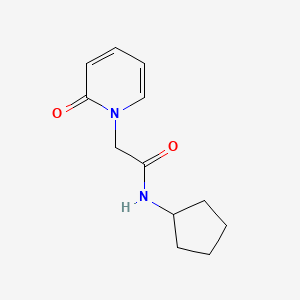

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)




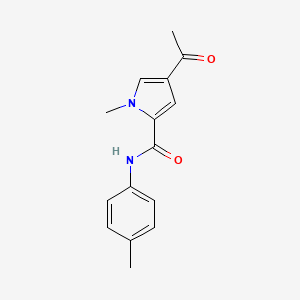
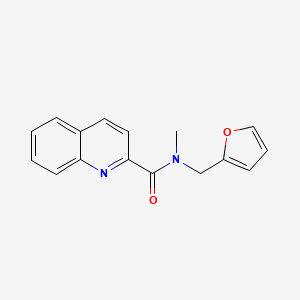
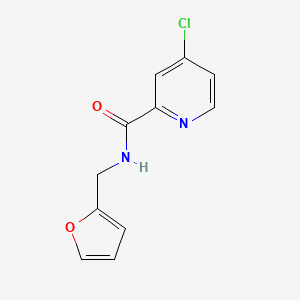
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)